3-Azabicyclo[3.1.1]heptane-6-carboxylic acid
Description
The exploration of bicyclic systems, particularly those incorporating heteroatoms and amino acid functionalities, has opened new avenues in the development of sophisticated pharmaceutical compounds. 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid has emerged as a compound of interest due to its inherent structural features that are highly desirable in the rational design of new drugs.
Bicyclic amino acids represent a class of unnatural amino acids that have found extensive application in medicinal chemistry. nih.gov Unlike their linear counterparts, the fused ring system of bicyclic amino acids imparts a significant degree of conformational rigidity. nih.gov This structural constraint is a powerful tool for medicinal chemists, as it allows for the precise control over the three-dimensional arrangement of pharmacophoric groups. nih.gov
The incorporation of bicyclic amino acids into peptide-based drug candidates can lead to compounds known as "peptidomimetics," which mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov These constrained amino acids can serve as dipeptide isosteres or reverse-turn mimetics, effectively forcing a peptide chain to adopt a specific bioactive conformation. nih.gov The applications of bicyclic amino acids and their derivatives are broad, with research exploring their potential in treating a range of conditions including hypertension, pain, and neurological disorders.
By pre-organizing a molecule into a rigid or semi-rigid scaffold that closely resembles its bioactive conformation, the entropic penalty of binding is minimized. researchgate.netlifechemicals.com This can lead to a significant enhancement in potency and affinity for the target receptor or enzyme. researchgate.netsciencedaily.com Furthermore, conformational restriction can improve selectivity, as the rigid scaffold may not be able to adopt the necessary conformations to bind to off-target proteins, thereby reducing the potential for side effects. nih.gov The use of such scaffolds is a widely practiced strategy to improve potency, selectivity, and metabolic stability of drug candidates. researchgate.net
The 3-azabicyclo[3.1.1]heptane framework is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation is given to molecular structures that are capable of binding to multiple, unrelated biological targets, making them valuable starting points for the development of new drugs. The 3-azabicyclo[3.1.1]heptane system, a bridged bicyclic structure, serves as a conformationally restricted isostere for commonly used heterocycles in drug discovery like piperidine (B6355638) and pyridine (B92270). researchgate.netnih.govresearchgate.net
Its rigid framework allows for the precise spatial orientation of substituents, making it an attractive building block for creating libraries of diverse compounds for high-throughput screening. nih.govresearchgate.net The synthesis of various derivatives of the 3-azabicyclo[3.1.1]heptane core has been a focus of chemical research, aiming to produce novel building blocks for drug discovery programs. chemrxiv.orgacs.orgnih.gov The introduction of a carboxylic acid group at the 6-position, as in this compound, adds a crucial functional handle. This carboxylic acid can participate in key interactions with biological targets (e.g., hydrogen bonding, salt bridges) or serve as a point for further chemical modification to elaborate the molecule's structure and tune its properties.
Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-4-1-5(6)3-8-2-4/h4-6,8H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUPIXQOUGTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Azabicyclo 3.1.1 Heptane 6 Carboxylic Acid and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections
A critical starting point for the synthesis of complex molecules like 3-azabicyclo[3.1.1]heptane derivatives is a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available precursors.
Symmetry-Plane-Based Retrosynthesis
For bicyclic systems possessing planes of symmetry, a powerful retrosynthetic strategy involves disconnections that occur exclusively within these symmetry planes. thieme-connect.comresearchgate.netsci-hub.se This approach was effectively utilized for the synthesis of 3,5-methanonipecotic acid (3-azabicyclo[3.1.1]heptane-1-carboxylic acid), a related nonchiral β-amino acid. thieme-connect.comsci-hub.se By maintaining the symmetry of the key intermediates, this strategy elegantly circumvents potential issues with the formation and separation of complex stereoisomeric mixtures. sci-hub.se This ensures a more streamlined and efficient synthetic pathway, which is particularly beneficial for scalable production. thieme-connect.comresearchgate.net
Disassembly into Key Precursors for the 3-Azabicyclo[3.1.1]heptane Core
Applying the symmetry-based disconnection strategy to the 3-azabicyclo[3.1.1]heptane core reveals logical precursor molecules. The initial disconnection within the symmetry plane can lead to a simplified amine intermediate, which can be further deconstructed to a ketone with C2v symmetry. sci-hub.se This systematic disassembly guides the synthetic chemist toward logical and often previously synthesized starting materials. Other general approaches identify spirocyclic oxetanyl nitriles as key precursors, which can be transformed into the desired bicyclic heptane (B126788) structure. nih.govresearchgate.net
Key Reaction Pathways and Methodological Approaches
Several key reaction pathways have been developed to construct the 3-azabicyclo[3.1.1]heptane framework, each offering specific advantages in terms of efficiency, stereocontrol, and scalability.
Intramolecular Imide Formation from 1,3-Functionalized Cyclobutane (B1203170) Derivatives
An efficient and high-yield approach for the multigram synthesis of 3-azabicyclo[3.1.1]heptanes hinges on the intramolecular imide formation of a suitably functionalized cyclobutane derivative. chemrxiv.orgchemrxiv.orgresearchgate.net This key cyclization step effectively establishes the bicyclic core of the target molecule. The success of this strategy relies on the prior stereocontrolled synthesis of the 1,3-disubstituted cyclobutane precursor, which contains the necessary functional groups poised for ring closure. chemrxiv.orgchemrxiv.org This method has proven valuable for producing key intermediates like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, a versatile building block for further chemical elaboration. researchgate.netchemrxiv.org
Diastereoselective Strecker Reaction in the Synthesis of Key Intermediates
The synthesis of the crucial 1,3-functionalized cyclobutane precursors is often accomplished through a diastereoselective Strecker reaction. chemrxiv.orgchemrxiv.org This reaction is typically performed on readily accessible materials like methyl 3-oxocyclobutanecarboxylate. chemrxiv.orgresearchgate.net The Strecker reaction allows for the introduction of an amino and a cyano group across the ketone, setting the stage for the subsequent intramolecular imide formation. The diastereoselectivity of this step is paramount, as it dictates the stereochemical outcome of the final bicyclic product. chemrxiv.orgchemrxiv.org
Table 1: Key Intermediates and Reactions
| Intermediate/Reaction | Description | Starting Material | Key Product |
| Diastereoselective Strecker Reaction | Introduction of amino and cyano groups with stereocontrol. chemrxiv.orgresearchgate.net | Methyl 3-oxocyclobutanecarboxylate chemrxiv.org | 1,3-functionalized cyclobutane derivative chemrxiv.org |
| Intramolecular Imide Formation | Cyclization to form the bicyclic core. chemrxiv.orgchemrxiv.org | 1,3-functionalized cyclobutane derivative chemrxiv.org | 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione chemrxiv.org |
| Double Alkylation | Formation of the bicyclic dicarboxylic acid intermediate. nih.govacs.org | Malonate and cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate nih.gov | N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid nih.gov |
Double Alkylation Strategies Employing Malonate with Azetidine-Derived Bis-Mesylates
A robust and scalable method for synthesizing the core of 6-azabicyclo[3.1.1]heptane, an isomer of the target scaffold, involves a double alkylation reaction. nih.govacs.orgenamine.net This key step utilizes a malonate derivative and an azetidine-derived bis-mesylate, specifically cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. nih.gov This approach has been successfully applied to large-scale syntheses, yielding hundreds of grams of the key intermediate, N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, in a single run. nih.govacs.org Subsequent hydrolysis and monodecarboxylation of this intermediate provide the desired cis- and trans-6-azabicyclo[3.1.1]heptane-3-carboxylic acids, which are valuable building blocks for drug discovery. nih.govacs.org
Reduction of Spirocyclic Oxetanyl Nitriles for Azabicyclo[3.1.1]heptane Formation
A general and scalable approach to 3-azabicyclo[3.1.1]heptanes has been developed through the reduction of spirocyclic oxetanyl nitriles. exlibrisgroup.comnih.gov This method was discovered serendipitously during an attempted reduction of a spirocyclic oxetanyl nitrile to its corresponding primary amine. thieme-connect.com Instead of the expected amine, the strained 3-azabicyclo[3.1.1]heptane ring system was formed. thieme-connect.com The intermediacy of the primary amine was later confirmed through its discrete synthesis and subsequent conversion to the bicyclic product. thieme-connect.com
The mechanism, scope, and scalability of this transformation have been studied, leading to the development of two distinct sets of reaction conditions to accommodate a broad range of functional groups. nih.govthieme-connect.com This reductive cyclization allows for the multigram-scale synthesis of these azabicyclic systems from readily available and inexpensive starting materials, often without the need for chromatographic purification. thieme-connect.com For instance, the reduction of spirocyclic oxetanyl nitriles with lithium aluminum hydride (LiAlH4) has been shown to directly yield 3-azabicyclo[3.1.1]heptanes. nih.govchemrxiv.org This methodology has proven effective for producing these valuable scaffolds, which are considered saturated isosteres of pyridines and meta-substituted benzenes, offering improved physicochemical properties for drug candidates. nih.govthieme-connect.comthieme-connect.com
| Starting Material | Reagent | Product | Scale | Reference |
| Spirocyclic oxetanyl nitrile | LiAlH4 | 3-Azabicyclo[3.1.1]heptane | Multigram | thieme-connect.comnih.gov |
| Spirocyclic oxetanyl nitrile | BH3•THF complex | Amino alcohol | - | nih.gov |
Cycloaddition Reactions in Bicyclic Core Construction
Cycloaddition reactions represent a powerful and versatile strategy for the construction of the 3-azabicyclo[3.1.1]heptane framework and related bicyclic systems. These methods often leverage the reactivity of strained ring systems like bicyclo[1.1.0]butanes (BCBs) to rapidly build molecular complexity.
The construction of the 3-azabicyclo[3.1.1]heptane system can be achieved through intramolecular [2+2] cycloaddition reactions. researchgate.net These reactions can be promoted thermally, photochemically, or through metal catalysis. researchgate.net For example, a sensitized, intermolecular [2+2] photocycloaddition of maleic anhydride (B1165640) with N-protected 3-pyrroline (B95000) has been utilized as a key step in the synthesis of 3-azabicyclo[3.2.0]heptane derivatives, which are structurally related to the [3.1.1] system. researchgate.net
A formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with nitrones provides access to polysubstituted 2-oxa-3-azabicyclo[3.1.1]heptanes. nih.govresearchgate.net This methodology, catalyzed by Europium(III) trifluoromethanesulfonate (B1224126) (Eu(OTf)3), represents a significant advance in creating bicyclo[3.1.1]heptanes with multiple heteroatoms. nih.gov The reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups. nih.govresearchgate.net Computational studies suggest a mechanism involving the nucleophilic addition of the nitrone to the BCB, followed by an intramolecular cyclization. nih.gov An amine-promoted synthesis of C4-unsubstituted 2-oxa-3-azabicyclo[3.1.1]heptanes via a formal dipolar [4π+2σ] cycloaddition of BCBs with nitrones generated in situ has also been developed. rsc.org Lewis acid catalysis can also be employed to switch the reactivity of BCBs from a [2π+2σ] to a hetero-[4π+2σ] cycloaddition pathway. chemrxiv.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Bicyclo[1.1.0]butane | Nitrone | Eu(OTf)3 | Polysubstituted 2-oxa-3-azabicyclo[3.1.1]heptane | nih.govresearchgate.net |
| Bicyclo[1.1.0]butane | Nitrone (in situ) | Amine | C4-unsubstituted 2-oxa-3-azabicyclo[3.1.1]heptane | rsc.org |
An iron(III) chloride (FeCl3)-catalyzed intermolecular formal [8π+2σ] cycloaddition reaction between azaheptafulvenes and bicyclo[1.1.0]butanes (BCBs) has been developed for the synthesis of cycloheptatriene-fused 2-azabicyclo[3.1.1]heptanes. nih.govacs.orgacs.org This method provides a direct route to polycyclic structures and tolerates a wide range of substituents on both the azaheptafulvene and the BCB. nih.govacs.org Control experiments and DFT calculations indicate that the reaction likely proceeds through a stepwise pathway to yield the diastereoselective [8π+2σ] product. nih.govacs.org This atom-economical reaction highlights the utility of higher-order cycloadditions for constructing complex, medium-sized architectures. nih.govacs.org
A silver-enabled strategy provides a remarkably simple, single-operation synthesis of polysubstituted 3-azabicyclo[3.1.1]heptanes from readily accessible bicyclobutanes (BCBs) and isocyanides. nih.govresearchgate.netresearchgate.net The proposed mechanism involves a formal (3+3)/(3+2)/retro-(3+2) cycloaddition sequence. nih.govresearchgate.net This novel protocol facilitates the rapid generation of molecular complexity from simple starting materials. nih.govresearchgate.net The resulting products can be easily derivatized, adding to the growing toolkit of valuable sp3-rich bicyclic building blocks for drug discovery. nih.govresearchgate.net
The [3+2] cycloaddition represents another key strategy for constructing bicyclic frameworks related to 3-azabicyclo[3.1.1]heptane. A photoinduced [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines has been disclosed for the synthesis of trisubstituted 4-aminobicyclo[3.1.1]heptanes. nih.govacs.orgnih.gov This method provides access to unique meta-substituted arene bioisosteres under mild and operationally simple conditions. nih.govacs.orgnih.gov
Additionally, 1,3-dipolar cycloaddition reactions are effective for building these frameworks. The Lewis acid-catalyzed 1,3-dipolar cycloaddition of BCBs with isatogens allows for the synthesis of tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes. nih.gov Furthermore, the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes is a known method for constructing the 3-azabicyclo[3.1.0]hexane core, a related spiro-fused system. mdpi.com Scandium catalysis can enable a dipolar (3+2) annulation of BCBs with vinyl azides to generate 2-azidobicyclo[2.1.1]hexanes, which can then be rearranged to form 3-azabicyclo[3.1.1]heptenes. acs.org
| Cycloaddition Type | Reactants | Catalyst/Conditions | Product | Reference |
| [3σ+2σ] | Bicyclo[1.1.0]butane, Cyclopropylamine | Photoredox | 4-Aminobicyclo[3.1.1]heptane | nih.govacs.orgnih.gov |
| 1,3-Dipolar | Bicyclo[1.1.0]butane, Isatogen | Lewis Acid | Tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptane | nih.gov |
| (3+2) | Bicyclo[1.1.0]butane, Vinyl azide | Scandium | 3-Azabicyclo[3.1.1]heptene | acs.org |
Scalability and Efficiency of Synthetic Routes for 3-Azabicyclo[3.1.1]heptane Derivatives
The successful application of the 3-azabicyclo[3.1.1]heptane scaffold in drug discovery programs is contingent upon the development of synthetic routes that are not only efficient but also scalable, allowing for the production of material from gram to multigram quantities.
Recent advancements have led to several robust methods for the large-scale synthesis of key 3-azabicyclo[3.1.1]heptane intermediates. One prominent and efficient approach commences with the commercially available methyl 3-oxocyclobutanecarboxylate. This method facilitates the multigram preparation of various derivatives through a key intramolecular imide formation. researchgate.netresearchgate.net The synthesis begins with a diastereoselective Strecker reaction on the cyclobutanone (B123998) starting material, which has been successfully performed to yield 366 grams of the desired aminonitrile intermediate. researchgate.net Subsequent transformations, including cyclization and catalytic debenzylation, have furnished a key building block, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, on a scale of up to 30 grams. researchgate.net
Another significant scalable synthesis provides access to 3-substituted 6-azabicyclo[3.1.1]heptanes. ambeed.com This route utilizes readily available bulk reagents and features a key double alkylation of malonate with a cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, which itself can be prepared on a kilogram scale. ambeed.com This strategy allows for the synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid in quantities up to 400 grams in a single run. ambeed.com Subsequent monodecarboxylation yields a mixture of cis and trans N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids on a scale of up to 100 grams. ambeed.com Furthermore, a practical, multi-step synthesis of 3,5-methanonipecotic acid (3-azabicyclo[3.1.1]heptane-1-carboxylic acid) has been developed, culminating in the final product on a gram scale in a single run. chemrxiv.org
The following interactive table summarizes some of the key scalable synthetic achievements for 3-azabicyclo[3.1.1]heptane derivatives.
| Compound/Intermediate | Starting Material | Key Reaction Step(s) | Achieved Scale | Reference |
|---|---|---|---|---|
| 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Methyl 3-oxocyclobutanecarboxylate | Diastereoselective Strecker reaction; Intramolecular imide formation | Up to 30 g | researchgate.net |
| N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid | cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate | Double alkylation with malonate | Up to 400 g | ambeed.com |
| N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids (cis/trans mixture) | N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid | Monodecarboxylation | Up to 100 g | ambeed.com |
| 3,5-Methanonipecotic acid | 1,3-Dibromo-2,2-dimethoxypropane | 17-step synthesis | Gram-scale | chemrxiv.org |
Asymmetric and Stereoselective Synthesis of 3-Azabicyclo[3.1.1]heptane-6-carboxylic Acid
Controlling the stereochemistry of the bicyclic core is crucial, as the spatial arrangement of substituents significantly influences biological activity. Consequently, the development of asymmetric and stereoselective synthetic methods has been a major focus of research.
Diastereoselective control has been effectively demonstrated in several synthetic routes toward 3-azabicyclo[3.1.1]heptane derivatives. A key example is the modified Strecker reaction of methyl 3-oxocyclobutanecarboxylate. researchgate.net This reaction is reversible, which allows for thermodynamic control over the stereochemical outcome. The process predominantly yields the more stable trans stereoisomer, where the two largest substituents (the amino and methyl carboxylate groups) on the cyclobutane ring are positioned opposite to each other, with an initial diastereomeric ratio (dr) of 2:1, which can be improved to approximately 92:8 after purification. researchgate.net
Another powerful demonstration of diastereoselective control is the synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes. ambeed.com The monodecarboxylation of an N-Boc-protected 3,3-dicarboxylic acid intermediate produces N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids as an easily separable mixture of cis and trans diastereomers. ambeed.com This separation provides access to diastereomerically pure building blocks, which can then be converted into a variety of derivatives, including monoprotected diamines and amino alcohols, while retaining their stereochemical integrity. ambeed.com This approach allows for a systematic exploration of how the cis and trans orientations of substituents on the bicyclic scaffold affect molecular properties and biological function.
The enantioselective synthesis of chiral 3-azabicyclo[3.1.1]heptanes has recently been achieved through innovative catalytic methods, primarily leveraging Lewis acid catalysis. These strategies are crucial for accessing single enantiomers, which is often a requirement for clinical drug candidates.
Significant progress has been made using cycloaddition reactions with bicyclo[1.1.0]butanes (BCBs) as starting materials. One such breakthrough is the copper-catalyzed stereoselective formal [4π+2σ] cycloaddition of BCBs with azomethine ylides. This method constructs a diverse range of enantioenriched 3-azabicyclo[3.1.1]heptanes with excellent diastereo- and enantioselectivities, often achieving >20:1 dr and 97–99% ee. The reaction is notable for its ability to create challenging tetrasubstituted bicyclic products that contain two quaternary centers.
Another elegant enantioselective approach involves the formal (3+3) cycloaddition of BCBs with nitrones, enabled by asymmetric Lewis acid catalysis. Using a chiral Cobalt(II)/PyIPI catalyst system, this method provides access to pharmaceutically relevant hetero-bicyclo[3.1.1]heptane derivatives with high yields (up to 99%) and excellent enantiomeric excess (>99% ee). The success of this strategy relies on the use of bidentate chelating BCB substrates, where an acyl imidazole (B134444) or acyl pyrazole (B372694) moiety plays a critical role in achieving high levels of stereocontrol.
Furthermore, asymmetric Lewis acid catalysis has been successfully applied to the dearomatizing (3+3) cycloaddition of BCBs with N-iminoisoquinolinium ylides, which produces chiral fused 2,3-diazabicyclo[3.1.1]heptanes with up to 97% ee. While not forming the specific 3-azabicyclo[3.1.1]heptane core, this work represents a key advancement in asymmetric catalysis for related caged hydrocarbons by activating the BCB substrate within a chiral environment.
Currently, there is a lack of published research detailing the use of phase-transfer catalysis for the enantioselective synthesis of the this compound scaffold.
Advanced Structural and Conformational Analysis of 3 Azabicyclo 3.1.1 Heptane Systems
Detailed Conformational Studies of the Bridged Bicyclic Core
The defining feature of the 3-azabicyclo[3.1.1]heptane system is its bridged bicyclic core, which imparts significant conformational rigidity. This rigidity is a direct consequence of the fusion of a six-membered piperidine-like ring with a cyclobutane (B1203170) ring, creating a strained yet stable architecture. Understanding the conformational preferences of this core is essential for its application in drug design, where precise positioning of functional groups is critical for biological activity. thieme-connect.com
The conformation of cyclic molecules is often understood by comparing them to archetypal structures like cyclohexane (B81311) and norbornane (B1196662) (bicyclo[2.2.1]heptane). While the six-membered ring of 3-azabicyclo[3.1.1]heptane might suggest a comparison to cyclohexane, its flexibility is severely restricted. Cyclohexane famously exists in low-energy chair and boat conformations, with a relatively small energy barrier for interconversion. In contrast, the bicyclo[3.1.1]heptane system is much more constrained.
The structure is more analogous to bicyclic systems like norbornane. uci.edu The presence of the one-carbon bridge (C6-C7) across the piperidine-like ring locks the six-membered ring into a fixed conformation, preventing the ring-flipping characteristic of cyclohexane. This enforced rigidity is a key feature of the scaffold, making it a predictable and stable platform for orienting substituents in three-dimensional space. thieme-connect.com
A primary application of the 3-azabicyclo[3.1.1]heptane scaffold is as a conformationally restricted analog of piperidine (B6355638). researchgate.netnih.gov Depending on the stereochemistry of substituents, this system can effectively "freeze" the piperidine ring into conformations that resemble either a chair or a boat form, but with significant distortion due to the bicyclic structure. researchgate.netthieme-connect.com
Molecular structure analysis has revealed that the stereoisomers of substituted 6-azabicyclo[3.1.1]heptanes mimic different piperidine conformations. researchgate.netenamine.net
Cis-isomers tend to adopt a distorted "3D" chair-like conformation. enamine.netthieme-connect.com This provides a rigid scaffold that presents substituents in a spatial arrangement similar to a 1,4-disubstituted piperidine in a stable chair form.
Trans-isomers , conversely, mimic an unusual "boat" conformation for the piperidine ring. enamine.netthieme-connect.com This offers a distinct and less commonly accessible geometry for drug design, providing orthogonal opportunities to explore interactions with biological targets. thieme-connect.com
This ability to stabilize both chair and boat-like conformations in a stereochemically controlled manner makes the 3-azabicyclo[3.1.1]heptane core a versatile building block. researchgate.net
The conformational rigidity of the 3-azabicyclo[3.1.1]heptane system is a direct result of the inherent ring strain from its fused cyclobutane component. This strain significantly limits the molecule's ability to adopt different conformations, unlike more flexible monocyclic systems. uni-regensburg.de The geometry is precisely defined, with the bridgehead substituents mapping onto the geometry of meta-substituted benzenes, showcasing its utility as a bioisostere. researchgate.net
X-ray crystal data has provided precise measurements of the core's geometry, highlighting its similarity to aromatic systems like pyridine (B92270). This structural mimicry is a key aspect of its function as a bioisosteric replacement in biologically active compounds. chemrxiv.orgresearchgate.net
| Compound Type | Parameter 'r' (Å) | Parameter 'd' (Å) | Angle 'φ' (°) |
|---|---|---|---|
| 3-Azabicyclo[3.1.1]heptane Derivatives | 4.79–4.81 | 2.40 | 119-120 |
| Substituted Pyridine | 5.06 | 2.53 | 120 |
Advanced Spectroscopic Characterization Methods
The structural and stereochemical integrity of 3-azabicyclo[3.1.1]heptane derivatives is confirmed using a combination of advanced spectroscopic and analytical techniques. These methods are crucial for verifying the successful synthesis of the desired isomers and for understanding their precise three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 3-azabicyclo[3.1.1]heptane systems. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are employed to confirm the molecular structure and stereochemistry of these compounds. researchgate.net
Copies of NMR spectra are often provided in the supplementary materials of research articles to support the characterization of newly synthesized compounds. chemrxiv.org 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly powerful for establishing the connectivity of protons and carbons within the rigid bicyclic framework. These techniques allow chemists to unambiguously assign signals to specific atoms in the molecule, confirming the successful construction of the bicyclic core. researchgate.net
Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state conformation and resolving any stereochemical ambiguities in 3-azabicyclo[3.1.1]heptane derivatives. nih.gov This technique provides unparalleled detail about bond lengths, bond angles, and torsional angles, offering a clear picture of the molecule's three-dimensional shape.
X-ray crystallography has been used to:
Confirm the stereochemical assignment of cis and trans isomers.
Provide exact geometric parameters that demonstrate the scaffold's ability to act as a bioisostere for pyridine and other aromatic systems. researchgate.netresearchgate.net
Elucidate the distorted chair and boat conformations adopted by different stereoisomers. researchgate.net
The data obtained from these studies are fundamental to understanding the structure-activity relationships of molecules incorporating this unique scaffold.
Computational Chemistry and Theoretical Studies
Computational chemistry provides indispensable tools for understanding the intricate structural and electronic properties of complex molecules like 3-azabicyclo[3.1.1]heptane systems. Theoretical studies, ranging from Density Functional Theory to molecular dynamics, offer deep insights into reaction pathways, conformational preferences, and the stereochemical intricacies that govern the synthesis and function of these bicyclic compounds.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone in the theoretical investigation of organic reactions, offering a balance between computational cost and accuracy. For the 3-azabicyclo[3.1.1]heptane framework, DFT calculations are instrumental in elucidating the complex mechanisms of its synthesis.
These computational models can rationalize observed stereochemical outcomes by comparing the activation energies of different diastereomeric transition states. By calculating the energies of potential intermediates and transition structures, chemists can predict which reaction pathway is more favorable, guiding the development of new synthetic methodologies with high stereocontrol.
Beyond reaction mechanisms, DFT is also used to probe the fundamental electronic properties of the 3-azabicyclo[3.1.1]heptane-6-carboxylic acid molecule. Calculations can determine properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. This information is critical for predicting the molecule's reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry.
Molecular Dynamics Simulations for Conformational Landscapes
While static quantum mechanical calculations provide information on specific, stable geometries, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time, typically in a simulated solvent environment. An MD simulation for this compound would reveal its conformational landscape, mapping the various shapes the molecule can adopt and the energy barriers between them.
The primary goal of such a simulation is to explore the accessible conformational space. Due to its rigid bicyclic structure, the core of the 3-azabicyclo[3.1.1]heptane system has limited flexibility. However, the substituent carboxylic acid group at the C-6 position, as well as the puckering of the rings, can still lead to distinct conformational states. MD simulations track the atomic positions over nanoseconds or microseconds, revealing the preferred orientations of the substituent and the subtle dynamics of the ring system.
Analysis of the MD trajectory allows for the identification of the most populated conformational clusters, representing the molecule's most stable shapes in solution. This information is crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the one with the lowest energy in a vacuum. By understanding the conformational ensemble, researchers can gain a more accurate picture of the molecule's three-dimensional properties and its potential for bioisosteric replacement of other chemical motifs.
Quantum Mechanical Calculations for Stereochemical Control and Energetic Landscapes
Quantum mechanical (QM) calculations are essential for understanding the subtle energetic differences that dictate stereochemical control in the synthesis of complex chiral molecules like this compound. The presence of multiple stereocenters means that numerous stereoisomers are possible, and achieving a specific one requires precise control over the reaction pathways.
QM methods, including high-level ab-initio calculations, can be used to model the transition states of key stereodetermining steps. For example, in the synthesis of the related 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, ab-initio calculations were employed to explain the observed cis selectivity in a crucial reaction step. researchgate.net By comparing the calculated energies of the cis and trans transition states, researchers could rationalize why one diastereomer is formed preferentially.
These calculations provide a quantitative understanding of the energetic landscape of the reaction. The relative energies of starting materials, intermediates, transition states, and products for different stereoisomeric pathways can be computed. This allows chemists to pinpoint the origins of stereoselectivity, whether it arises from steric hindrance, electronic effects, or stabilizing interactions in the transition state. This predictive power is invaluable for designing new synthetic routes that can selectively yield a desired stereoisomer of this compound, which is often critical for its intended biological activity.
Exit Vector Parameter (EVP) Analysis for Conformational Mimicry
Exit Vector Parameter (EVP) analysis is a powerful computational tool used to quantify and compare the three-dimensional shapes of molecular scaffolds, particularly in the context of drug design and bioisosterism. researchgate.net EVP analysis simplifies a complex scaffold into a set of geometric parameters: the distance between substituent attachment points and the angles of the "exit vectors," which represent the bonds to those substituents. researchgate.net This allows for the direct comparison of a novel scaffold, like 3-azabicyclo[3.1.1]heptane, to more common fragments such as piperidine or benzene (B151609) rings. researchgate.netchemrxiv.org
Studies on related 3-substituted 6-azabicyclo[3.1.1]heptanes have demonstrated their potential as nonclassical isosteres of piperidine. nih.govacs.org EVP analysis revealed that the stereochemistry of the substituent dramatically influences the geometry. The cis isomers act as three-dimensional analogs of the common chair conformation of a 1,4-disubstituted piperidine. nih.govacs.org In contrast, the trans isomers adopt a shape that is analogous to an unusual "boat" conformation of piperidine. nih.govacs.org This conformational restriction into distinct shapes makes these scaffolds valuable for probing structure-activity relationships with high precision.
Furthermore, the core 3-azabicyclo[3.1.1]heptane structure has been proposed as a saturated bioisostere for meta-substituted benzene and pyridine rings. chemrxiv.orgresearchgate.net Crystallographic and computational analyses show that the key geometric parameters of the bicyclic core closely match those of a pyridine ring, making it an excellent candidate for replacing this common aromatic heterocycle in drug candidates to improve physicochemical properties like solubility and metabolic stability. chemrxiv.orgresearchgate.net
| Scaffold | Parameter | Value | Description |
|---|---|---|---|
| 3-Azabicyclo[3.1.1]heptane | Distance (r) | 4.79–4.81 Å | Distance between bridgehead substituent attachment points. |
| Angle (φ) | ~120° | Angle between the two exit vectors. | |
| Pyridine (3,5-disubstituted) | Distance (r) | 5.06 Å | Distance between C3 and C5 substituent attachment points. |
| Angle (φ) | ~120° | Angle between the two exit vectors. |
Reactivity and Chemical Derivativation of 3 Azabicyclo 3.1.1 Heptane 6 Carboxylic Acid
The unique strained bicyclic structure of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid provides a rigid scaffold that is of significant interest in medicinal chemistry as a bioisostere for substituted pyridines. chemrxiv.orgresearchgate.net Its reactivity is primarily centered around the two key functional groups: the secondary amine within the bicyclic system and the carboxylic acid substituent. Strategic manipulation of these groups, along with functionalization of the carbon skeleton, allows for the synthesis of a diverse range of complex molecules.
Applications and Therapeutic Potential in Medicinal Chemistry
Design of Peptidomimetics and Advanced Peptide Engineering
The development of peptidomimetics—small molecules that mimic the structure and function of natural peptides—is a key strategy for overcoming the pharmacological limitations of peptide-based drugs, such as poor stability and low bioavailability. d-nb.inforesearchgate.net Conformationally restricted amino acids are crucial tools in this field, and the 3-azabicyclo[3.1.1]heptane-6-carboxylic acid scaffold represents a significant asset for this purpose. researchgate.netthieme-connect.com
The structure of this compound, containing both an amino group and a carboxylic acid function, allows it to be incorporated into peptide chains using standard synthesis techniques. uni-regensburg.de Its rigid framework serves to lock the peptide backbone into a specific, predictable conformation. This pre-organization can enhance the molecule's binding affinity and selectivity for its biological target, such as a receptor or enzyme. uni-regensburg.de The use of such unnatural amino acids is a pivotal strategy in transforming natural peptides into more drug-like candidates. d-nb.info Isomers of the target compound, such as 3,5-methanonipecotic acid (3-azabicyclo[3.1.1]heptane-1-carboxylic acid), have been specifically highlighted as being potentially useful in peptide engineering and peptidomimetic drug design due to their conformationally constrained nature. thieme-connect.comthieme-connect.comsci-hub.se
The this compound scaffold serves as a versatile analog for both α- and β-amino acids. The rigid bicyclic system fixes the bond lengths and torsional angles, providing a level of conformational constraint not seen in natural amino acids like proline. uni-regensburg.de Specifically, the related isomer 3,5-methanonipecotic acid is identified as a rare example of a conformationally constrained nonchiral β-amino acid. thieme-connect.comthieme-connect.comsci-hub.se Peptides constructed from β-amino acids (β-peptides) are known to form unique and stable secondary structures and exhibit remarkable resistance to degradation. researchgate.netsci-hub.se The incorporation of a rigid scaffold like 3-azabicyclo[3.1.1]heptane can be used to fine-tune these structures and properties, making it a valuable tool in the design of novel peptide-based macromolecules. sci-hub.se
Bioisosteric Replacement Strategies Utilizing the 3-Azabicyclo[3.1.1]heptane Scaffold
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one chemical group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a promising three-dimensional, saturated bioisostere for common cyclic motifs found in drug molecules. chemrxiv.org
The piperidine (B6355638) ring is a prevalent scaffold in many approved drugs. However, its conformational flexibility can sometimes be a liability. The 3-azabicyclo[3.1.1]heptane core has been proposed as a non-chiral, conformationally restricted analog of piperidine. chemrxiv.org While its isomer, the 6-azabicyclo[3.1.1]heptane system, has been more extensively studied as a nonclassical piperidine isostere that can mimic both "chair" and "boat" conformations nih.govacs.org, the 3-aza scaffold offers a similar rigid framework that can lock a molecule into a specific three-dimensional orientation, which is beneficial for optimizing interactions with a biological target. chemrxiv.org
One of the most compelling applications of the 3-azabicyclo[3.1.1]heptane scaffold is as a saturated bioisostere for the pyridine (B92270) ring. chemrxiv.orgnih.gov While structurally different, crystallographic analysis reveals a high degree of similarity in the geometric parameters of the 3-azabicyclo[3.1.1]heptane core and a 3,5-disubstituted pyridine ring. chemrxiv.orgresearchgate.net The angle between the exit vectors (φ) is nearly identical, and the distances between substituents are very close, allowing the bicyclic core to effectively mimic the spatial arrangement of a pyridine fragment. chemrxiv.orgresearchgate.net
Table 1: Comparison of Geometric Parameters A comparison of key geometric parameters between the 3-azabicyclo[3.1.1]heptane scaffold and a substituted pyridine ring, based on X-ray crystal data. researchgate.net
Click to view interactive data
| Parameter | 3-Azabicyclo[3.1.1]heptane | 3,5-Disubstituted Pyridine |
| Distance r (Å) | ~2.12 | ~2.41 |
| Distance d (Å) | ~4.80 | ~5.06 |
| Angle φ (°) | 124-126 | ~125 |
This bioisosteric relationship was demonstrated practically by incorporating the 3-azabicyclo[3.1.1]heptane core into the structure of the antihistamine drug Rupatadine, replacing its pyridine ring. chemrxiv.orgnih.gov The resulting analog showed a dramatic improvement across key physicochemical properties. The replacement of the flat, aromatic pyridine ring with the saturated, three-dimensional bicyclic scaffold led to significantly enhanced aqueous solubility, increased metabolic stability in human liver microsomes, and reduced lipophilicity (LogD). chemrxiv.org Specifically, the metabolic half-life of the analog was more than ten times longer than that of the parent drug. chemrxiv.org
Table 2: Physicochemical Property Improvement in a Rupatadine Analog A comparison of key physicochemical properties between the approved drug Rupatadine (containing a pyridine ring) and its analog where the pyridine is replaced by a 3-azabicyclo[3.1.1]heptane scaffold. chemrxiv.org
Click to view interactive data
| Property | Rupatadine (Pyridine) | Analog (3-Azabicyclo[3.1.1]heptane) | Improvement |
| Solubility (µg/mL) | 2 | 110 | 55-fold increase |
| Lipophilicity (LogD at pH 7.4) | 3.2 | 1.8 | Reduced |
| Metabolic Half-Life, t₁/₂ (min) | 3.2 | 35.7 | >10-fold increase |
This successful application underscores the value of the 3-azabicyclo[3.1.1]heptane scaffold as a modern tool in drug discovery, offering a pathway to escape the "flatland" of aromatic rings and explore new, improved chemical space. chemrxiv.org
As Meta-Substituted Arene Isosteres
The concept of bioisosterism, where one moiety is replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity, is a powerful strategy in drug design. The bicyclo[3.1.1]heptane framework has been identified as an excellent mimic for the meta-substituted benzene (B151609) ring. springernature.comacs.org This is due to the striking similarity in the geometric arrangement of substituents. Both scaffolds position their exit vectors at an angle of approximately 120 degrees, with a comparable distance between the points of substitution. nih.gov
The 3-azabicyclo[3.1.1]heptane core, a nitrogen-containing analogue, extends this concept to mimic meta-substituted pyridine rings. chemrxiv.orgresearchgate.net The introduction of the nitrogen atom into the bicyclic system offers an additional point for interaction and can favorably modulate properties such as solubility and metabolic stability. chemrxiv.org Crystallographic analysis has confirmed the high degree of similarity between the 3-azabicyclo[3.1.1]heptane core and the pyridine ring, making it a valuable tool for chemists looking to "escape from flatland" and introduce more three-dimensional character into their molecules while retaining key binding interactions. chemrxiv.orgresearchgate.net
| Scaffold | Mimicked Arene | Key Geometric Feature | Reference |
|---|---|---|---|
| Bicyclo[3.1.1]heptane | meta-Substituted Benzene | Substituent exit vector angle of ~120° | nih.gov |
| 3-Azabicyclo[3.1.1]heptane | meta-Substituted Pyridine | Similar geometric parameters to pyridine | chemrxiv.orgresearchgate.net |
As Morpholine (B109124) Isosteres (for 3-oxa-6-azabicyclo[3.1.1]heptane systems)
Morpholine is a prevalent heterocycle in numerous FDA-approved drugs, valued for its favorable physicochemical properties. However, medicinal chemists are continually seeking novel scaffolds that can serve as morpholine isosteres to explore new chemical space and improve upon existing drug candidates. The 3-oxa-6-azabicyclo[3.1.1]heptane system, a derivative of the core subject, has emerged as a particularly promising achiral morpholine isostere. thieme-connect.comthieme-connect.comresearchgate.net
This bridged bicyclic morpholine is of significant interest because it maintains a structural and lipophilic profile similar to that of morpholine itself. thieme-connect.comthieme-connect.com Calculated LogP (cLogP) values for analogues derived from 3-oxa-6-azabicyclo[3.1.1]heptane suggest that its lipophilicity is comparable to that of corresponding morpholine-containing compounds. thieme-connect.com This similarity in properties makes it a valuable building block for modifying existing drugs or creating novel ones, potentially offering advantages in terms of metabolic stability or biological activity. thieme-connect.comthieme-connect.com
Development as Building Blocks for Small Molecule Inhibitors
The 3-azabicyclo[3.1.1]heptane framework, including its carboxylic acid derivatives, serves as a versatile building block for the synthesis of small molecule inhibitors. researchgate.net Its rigid, bicyclic nature allows for the precise positioning of functional groups in three-dimensional space, which is critical for achieving high-affinity and selective binding to biological targets. The development of efficient, multigram synthetic routes to access key intermediates, such as 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, has made this scaffold more accessible for early-stage drug discovery programs. researchgate.netresearchgate.netchemrxiv.org These synthetic advancements enable the creation of libraries of diverse compounds for screening against various therapeutic targets.
Integration into Specific Drug Classes and Analog Design
The practical utility of the 3-azabicyclo[3.1.1]heptane scaffold is best demonstrated by its successful incorporation into various drug classes, leading to the development of novel analogues with improved properties.
Synthesis of Bridged Analogs of Thalidomide (B1683933) and Components of PROTACs
Thalidomide is a well-known drug that has seen a resurgence as an anticancer agent and as a crucial component in Proteolysis-Targeting Chimeras (PROTACs). researchgate.netresearchgate.netchemrxiv.org PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The 3-azabicyclo[3.1.1]heptane scaffold has been used to synthesize bridged analogues of thalidomide. researchgate.netchemrxiv.orgchemrxiv.org These analogues, prepared from intermediates like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, introduce a constrained, three-dimensional element to the traditional thalidomide structure. researchgate.netresearchgate.net This structural modification can influence binding to the E3 ligase cereblon and provides a novel vector for the attachment of linkers in PROTAC design, potentially leading to degraders with enhanced potency and selectivity. researchgate.netchemrxiv.org
Incorporation into Antihistamine Drug Structures (e.g., Rupatidine) to Improve Properties
A compelling example of the benefits of using 3-azabicyclo[3.1.1]heptane as a pyridine isostere is its incorporation into the structure of the antihistamine drug Rupatidine. chemrxiv.orgshef.ac.ukexlibrisgroup.com In a study, the pyridine ring of Rupatidine was replaced with the 3-azabicyclo[3.1.1]heptane core. chemrxiv.org This substitution led to a dramatic improvement in key physicochemical properties. shef.ac.ukexlibrisgroup.comnih.gov The resulting analogue exhibited significantly increased aqueous solubility and metabolic stability in human liver microsomes compared to the parent drug. chemrxiv.org
| Compound | Aqueous Solubility | Metabolic Half-life (t1/2) | Reference |
|---|---|---|---|
| Rupatidine (free base) | 29 µM | 3.2 min | chemrxiv.org |
| Rupatidine Analog (with 3-azabicyclo[3.1.1]heptane) | 365 µM | 35.7 min | chemrxiv.org |
This more than tenfold increase in both solubility and metabolic half-life highlights the profound impact that replacing a flat aromatic ring with a saturated, three-dimensional bioisostere can have on a drug's properties, potentially translating to improved bioavailability and dosing regimens. chemrxiv.org
Utility as Analogs of GABA
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are important therapeutic agents for neurological disorders. The 3-azabicyclo[3.1.1]heptane scaffold has been utilized in the synthesis of constrained analogues of GABA. researchgate.net By incorporating the amino and carboxylic acid functionalities onto the rigid bicyclic framework, researchers can create molecules with defined conformations. X-ray diffraction studies have shown that these building blocks are suitable analogues of GABA, presenting the key pharmacophoric elements in a spatially restricted manner. researchgate.net This conformational constraint can lead to increased receptor selectivity and potency compared to the flexible, endogenous GABA molecule.
Potential in the Development of Ketohexokinase (KHK) Inhibitors
The chemical compound this compound and its derivatives have emerged as a significant scaffold in the pursuit of potent and selective ketohexokinase (KHK) inhibitors. KHK, the primary enzyme responsible for the phosphorylation of fructose (B13574), plays a crucial role in fructose metabolism. Elevated fructose consumption has been linked to various metabolic disorders, including nonalcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance. Consequently, the inhibition of KHK presents a promising therapeutic strategy for the management of these conditions.
The rigid bicyclic structure of the 3-azabicyclo[3.1.1]heptane core offers a valuable template for the design of KHK inhibitors. This conformational rigidity can lead to higher binding affinity and selectivity for the target enzyme compared to more flexible acyclic or monocyclic structures. The carboxylic acid moiety at the 6-position provides a key interaction point within the active site of KHK, while the nitrogen atom at the 3-position serves as a versatile attachment point for various substituents that can be modified to optimize pharmacological properties.
Detailed Research Findings
Research detailed in patent literature has demonstrated the efficacy of derivatives of 2-(3-azabicyclo[3.1.1]heptan-6-yl)acetic acid as potent KHK inhibitors. These compounds were synthesized and evaluated for their ability to inhibit KHK activity in vitro. The general structure of these inhibitors features a central 3-azabicyclo[3.1.1]heptane core, with a substituent at the 3-position designed to interact with the ATP-binding pocket of the enzyme, and an acetic acid group at the 6-position.
The KHK inhibitory activity of these compounds was determined by measuring their half-maximal inhibitory concentration (IC50). The results, as presented in the following data table, highlight the high potency of these derivatives. The experiments were conducted using a KHK enzyme assay, and the IC50 values were calculated from the concentration-response curves.
| Compound Name | KHK Inhibitory Activity (IC50, nM) |
|---|---|
| 2-((1R,5S,6R)-3-(2-((S)-2-methylazetidine-1-yl)-6-(trifluoromethyl)pyrimidine-4-yl)-3-azabicyclo[3.1.1]heptane-6-yl)acetic acid | 1.8 |
| 2-((1R,5S,6S)-3-(2-((S)-2-methylazetidine-1-yl)-6-(trifluoromethyl)pyrimidine-4-yl)-3-azabicyclo[3.1.1]heptane-6-yl)acetic acid | 1.5 |
| 2-((1R,5S,6R)-3-(5-cyano-6-((S)-2-methylazetidin-1-yl)-4-(trifluoromethyl)pyridin-2-yl)-3-azabicyclo[3.1.1]heptane-6-yl)acetic acid | 0.8 |
| 2-((1R,5S,6S)-3-(5-cyano-6-((S)-2-methylazetidin-1-yl)-4-(trifluoromethyl)pyridin-2-yl)-3-azabicyclo[3.1.1]heptane-6-yl)acetic acid | 0.7 |
| 2-((1R,5S,6R)-3-(5-cyano-6-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridin-2-yl)-3-azabicyclo[3.1.1]heptane-6-yl)acetic acid | 0.9 |
The data clearly indicates that derivatives of this compound exhibit potent KHK inhibitory activity, with IC50 values in the low nanomolar to sub-nanomolar range. The stereochemistry of the 6-acetic acid group (R vs. S) and the nature of the substituent on the 3-azabicyclo[3.1.1]heptane nitrogen atom both play a crucial role in determining the inhibitory potency. For instance, the cyano-substituted pyridine derivatives generally show slightly higher potency than the pyrimidine (B1678525) derivatives.
These findings underscore the therapeutic potential of this compound as a key building block in the development of novel KHK inhibitors for the treatment of metabolic diseases. The structural insights gained from these studies can guide the design of next-generation inhibitors with improved efficacy and pharmacokinetic profiles.
Future Directions and Emerging Research Avenues in 3 Azabicyclo 3.1.1 Heptane Chemistry
Exploration of Novel and Expedient Synthetic Pathways
While several routes to the 3-azabicyclo[3.1.1]heptane core have been established, the development of more efficient, scalable, and versatile synthetic strategies remains a primary focus. A significant advancement has been the development of a multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives. This approach utilizes an intramolecular imide formation from a 1,3-functionalized cyclobutane (B1203170) derivative, which is in turn synthesized via a diastereoselective Strecker reaction of 3-oxocyclobutanecarboxylate researchgate.netchemrxiv.org. This method has proven effective for producing key building blocks like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione on a large scale researchgate.netchemrxiv.org.
Another promising strategy involves the reduction of spirocyclic oxetanyl nitriles, which provides a general and scalable approach to the 3-azabicyclo[3.1.1]heptane core researchgate.netresearchgate.net. This method was successfully applied to the synthesis of a saturated analog of the antihistamine drug Rupatidine, demonstrating a significant improvement in its physicochemical properties researchgate.netresearchgate.net. Furthermore, catalyst-controlled annulations of bicyclo[1.1.0]butanes with vinyl azides have emerged as a practical route for the divergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes, which can be subsequently converted to the saturated heptane (B126788) derivatives researchgate.net.
Future research will likely focus on developing even more atom-economical and environmentally benign synthetic methods. This could involve the use of novel catalytic systems, flow chemistry, and the exploration of new starting materials to access a wider range of substituted 3-azabicyclo[3.1.1]heptane-6-carboxylic acid derivatives.
Advanced Computational Design and Molecular Modeling for Scaffold Optimization
The unique conformational constraints of the 3-azabicyclo[3.1.1]heptane scaffold make it an ideal candidate for computational design and molecular modeling. These in silico techniques are crucial for understanding the spatial arrangement of substituents and for predicting how modifications to the scaffold will affect its interaction with biological targets.
A key computational tool that has been applied to this system is the Exit Vector Plot (EVP) analysis . EVP analysis is used to characterize the three-dimensional orientation of substituents attached to a scaffold by defining parameters such as the distance and angles between exit vectors researchgate.netnih.govunipv.itacs.orgresearchgate.net. This method has been instrumental in comparing the geometry of 3-substituted 6-azabicyclo[3.1.1]heptanes to that of traditional piperidine (B6355638) rings nih.govresearchgate.net. These studies have revealed that cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes act as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while trans-isomers can mimic the less common "boat" conformation of piperidine nih.gov.
Molecular docking and molecular dynamics (MD) simulations are also powerful tools for optimizing the 3-azabicyclo[3.1.1]heptane scaffold. While specific MD simulation studies on this compound are not yet widely published, the principles of these techniques are broadly applicable. For instance, MD simulations can be used to study the conformational dynamics of the bicyclic ring system and to predict the stability of ligand-receptor complexes mdpi.comdovepress.complos.org. By simulating the behavior of different derivatives in a virtual biological environment, researchers can prioritize the synthesis of compounds with the most promising binding affinities and pharmacokinetic properties.
Future computational work will likely involve the development of more accurate force fields for this specific scaffold and the use of machine learning and artificial intelligence to guide the design of novel derivatives with enhanced biological activity and improved drug-like properties.
Development of Structurally Diverse Functionalized Libraries
The creation of structurally diverse libraries of 3-azabicyclo[3.1.1]heptane derivatives is essential for exploring the full potential of this scaffold in drug discovery. The synthetic methods described in section 6.1 provide a strong foundation for generating a wide array of functionalized compounds.
Researchers have successfully synthesized a variety of derivatives by modifying the core structure. For example, the key intermediate, N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, has been used to prepare a range of building blocks, including diastereopure cis- and trans-N-Boc-monoprotected diamines and amino alcohols nih.gov. Further functional group transformations have yielded a series of bridged analogs of Thalidomide (B1683933), a molecule of significant interest in the development of proteolysis-targeting chimeras (PROTACs) researchgate.netchemrxiv.org.
The functionalization of the 3-azabicyclo[3.1.1]heptane core at various positions allows for the systematic exploration of structure-activity relationships (SAR). The introduction of different substituents can modulate the compound's size, shape, polarity, and hydrogen bonding capacity, thereby influencing its biological activity and pharmacokinetic profile.
The table below summarizes some of the key functionalized derivatives of the 3-azabicyclo[3.1.1]heptane scaffold that have been synthesized, highlighting the versatility of this core structure for library development.
| Derivative Class | Synthetic Precursor | Key Transformation(s) | Reference(s) |
| Monoprotected Diamines | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Reduction and N-Boc protection | researchgate.net |
| Bicyclic Thalidomide Analogs | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Amide coupling and subsequent cyclization | researchgate.netchemrxiv.org |
| Cis/Trans Amino Alcohols | N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids | Functional group transformations | nih.gov |
| Saturated Rupatidine Analog | Spirocyclic oxetanyl nitrile | Reduction of the nitrile | researchgate.netresearchgate.net |
Future efforts in this area will focus on expanding the diversity of these libraries by incorporating a wider range of functional groups and by developing synthetic routes that allow for the introduction of substituents at previously inaccessible positions on the scaffold.
Integration into Combinatorial Chemistry and High-Throughput Screening Platforms
The successful development of diverse compound libraries based on the 3-azabicyclo[3.1.1]heptane scaffold paves the way for their integration into modern drug discovery platforms, such as combinatorial chemistry and high-throughput screening (HTS).
Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of compounds by systematically combining a set of building blocks researchgate.netnih.gov. The functionalized 3-azabicyclo[3.1.1]heptane derivatives, with their strategically placed reactive handles, are well-suited as building blocks for combinatorial synthesis. By reacting these core structures with a variety of reagents in a parallel or mixture-based fashion, vast libraries of novel compounds can be efficiently created researchgate.netnih.gov.
Once these libraries are synthesized, high-throughput screening (HTS) can be employed to rapidly evaluate their biological activity against a specific target mdpi.comumd.edu. HTS utilizes automated, miniaturized assays to test thousands of compounds in a short period, allowing for the identification of "hits" – compounds that exhibit a desired biological effect mdpi.comumd.edu. The structurally diverse libraries of 3-azabicyclo[3.1.1]heptane derivatives are ideal for HTS campaigns aimed at discovering novel drug candidates for a wide range of diseases.
The integration of these technologies can be summarized in the following workflow:
| Step | Description | Key Technologies |
| Library Design | Computational modeling and SAR data are used to design a library of 3-azabicyclo[3.1.1]heptane derivatives with optimal diversity and drug-like properties. | Molecular Modeling, Cheminformatics |
| Combinatorial Synthesis | Automated parallel or mixture-based synthesis is used to generate the designed library of compounds. | Solid-Phase or Solution-Phase Synthesis |
| High-Throughput Screening | The compound library is screened against a biological target using automated assays to identify active compounds ("hits"). | Robotics, Miniaturized Assays |
| Hit Validation and Optimization | The identified hits are further tested and their structures are optimized to improve their potency, selectivity, and pharmacokinetic properties. | Medicinal Chemistry, In Vitro and In Vivo Assays |
The future of drug discovery with the 3-azabicyclo[3.1.1]heptane scaffold will undoubtedly involve a close synergy between innovative synthetic chemistry, advanced computational methods, and powerful screening platforms to unlock its full therapeutic potential.
Q & A
Q. What established synthetic methodologies are available for 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid and its derivatives?
A general approach involves the reduction of spirocyclic oxetanyl nitriles to construct the bicyclic core, which has been validated for scalability and mechanistic clarity . Alternative routes include photocycloaddition reactions for stereochemical diversification, as seen in γ-aminobutyric acid analog synthesis . Boc-protection strategies (e.g., tert-butoxycarbonyl groups) are commonly employed to stabilize intermediates and facilitate further functionalization .
Q. How can researchers characterize the stereochemistry and purity of this compound derivatives?
Key techniques include:
- X-ray crystallography to resolve absolute configurations, as demonstrated for Boc-protected derivatives .
- 2D NMR (e.g., NOESY, HSQC) to distinguish diastereomers and verify bicyclic ring conformations .
- Chiral HPLC for enantiomeric excess determination, particularly for intermediates like rel-(1R,5S,6s)-6-Cbz derivatives .
Q. What are the primary applications of this compound in medicinal chemistry?
The bicyclic scaffold improves physicochemical properties in drug candidates. For example, replacing pyridine with 3-azabicyclo[3.1.1]heptane in Rupatidine enhanced solubility and reduced metabolic instability . Derivatives are also explored as intermediates for protease inhibitors and CNS-targeted therapies due to their constrained geometry .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during the synthesis of this compound?
- Chiral resolution : Use of chiral auxiliaries (e.g., tert-butyl esters) and preparative HPLC with polysaccharide-based columns .
- Asymmetric catalysis : Transition-metal-catalyzed cyclization to control stereocenters, though this requires further development for bicyclic systems .
- Dynamic kinetic resolution : Exploit ring strain in intermediates to bias enantioselectivity during key steps like nitrile reduction .
Q. What strategies address contradictory data in reactivity studies of functionalized derivatives?
- Reactivity mapping : Systematic evaluation of substituent effects (e.g., hydroxyl, Boc, Cbz groups) on ring-opening or cycloaddition reactions. For example, the 6-hydroxy derivative shows divergent reactivity under acidic vs. basic conditions .
- Computational modeling : DFT studies to predict regioselectivity in reactions like [2+2] photocycloadditions, which are sensitive to substituent electronic effects .
Q. How does structural modification of the bicyclic core influence pharmacokinetic properties?
- SAR studies : Introducing polar groups (e.g., 6-hydroxy) improves aqueous solubility but may reduce blood-brain barrier penetration. Conversely, lipophilic tert-butyl esters enhance metabolic stability .
- Prodrug design : Conversion of the carboxylic acid to amides or esters (e.g., methyl ester derivatives) can modulate bioavailability, as seen in related azabicyclic systems .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported synthetic yields for Boc-protected derivatives?
Variations in yields (e.g., 97% for rel-(1R,5S,6s)-Boc derivatives vs. lower yields in other routes) often stem from:
- Purification methods : Use of flash chromatography vs. recrystallization .
- Stereochemical complexity : Diastereomeric byproducts may form during cyclization steps, requiring rigorous characterization .
- Scale-dependent effects : Milligram-scale optimizations may not translate to kilogram-scale syntheses .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
